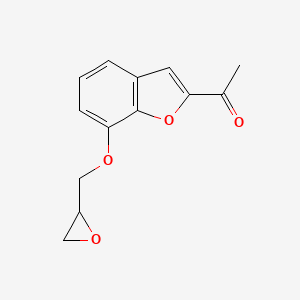

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[7-(oxiran-2-ylmethoxy)-1-benzofuran-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8(14)12-5-9-3-2-4-11(13(9)17-12)16-7-10-6-15-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECGUZXORZTNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Acetyl 7 2,3 Epoxypropoxy Benzofuran

Nucleophilic Ring Opening Reactions of the Epoxide Moiety

The strained three-membered ring of the epoxide (or oxirane) group is susceptible to attack by a variety of nucleophiles, leading to ring-opening and the formation of 1,2-disubstituted products. This reactivity is central to the derivatization of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran.

Aminolysis Reactions and Formation of β-Amino Alcohol Derivatives (e.g., Isopropylamine (B41738) Adducts)

The reaction of the epoxide ring with amines, known as aminolysis, is a key strategy for introducing nitrogen-containing functional groups. A prominent example of this is the synthesis of Befunolol, a β-adrenergic blocker. usbio.net In this synthesis, 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran serves as a crucial intermediate. drugfuture.com The epoxide ring is opened by isopropylamine in a nucleophilic substitution reaction, typically carried out in a protic solvent like refluxing ethanol. drugfuture.com This reaction proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-amino alcohol. The resulting product is 1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone, the chemical structure of Befunolol. nih.gov

Reaction Scheme: Synthesis of Befunolol

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Hydrolysis and Alcoholysis of the Oxirane Ring to Vicinal Diols and Ethers

The oxirane ring can undergo hydrolysis in the presence of water and an acid or base catalyst to yield a vicinal diol (a 1,2-diol). This reaction involves the nucleophilic attack of water on a protonated epoxide (in acidic conditions) or direct attack on the epoxide carbon (in basic conditions). The product of hydrolysis of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran would be 1-(7-(2,3-dihydroxypropoxy)benzofuran-2-yl)ethanone.

Similarly, alcoholysis, the reaction with an alcohol, results in the formation of an ether and an alcohol functional group. For instance, reaction with methanol (B129727) would yield 1-(7-(2-hydroxy-3-methoxypropoxy)benzofuran-2-yl)ethanone. The depolymerization of industrial epoxy thermosets through alcoholysis has been studied, highlighting the utility of this reaction in breaking down epoxy networks under mild conditions. rsc.org This principle of solvent-assisted transesterification or alcoholysis demonstrates the general reactivity of epoxides towards alcohol nucleophiles. rsc.org

Thiolysis and Other Heteroatom Nucleophilic Additions

Thiols (R-SH) are potent nucleophiles that readily open epoxide rings to form β-hydroxy thioethers. The reaction of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran with a thiol, such as ethanethiol, would proceed via nucleophilic attack of the thiolate anion on one of the epoxide carbons. This type of reaction is a common and efficient method for introducing sulfur-containing moieties into a molecule. Other heteroatom nucleophiles, such as azides (N₃⁻) or cyanides (CN⁻), can also be employed to open the epoxide ring, providing access to a wide array of functionalized benzofuran (B130515) derivatives.

Reactions Involving the Acetyl Group at the 2-Position

The acetyl group at the C-2 position of the benzofuran ring offers another platform for chemical modification, involving both the carbonyl carbon and the adjacent α-carbon.

Carbonyl Reactivity: Reductions, Oxidations, and Condensation Reactions

Reductions: The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. jst.go.jp Biocatalytic methods have also been developed; for instance, the enantioselective reduction of 2-acetylbenzofuran (B162037) to the corresponding optically pure alcohol has been successfully performed using shredded carrots (Daucus carota) as the biocatalyst. gctlc.org

Oxidations: While the benzofuran ring itself can be oxidized, the acetyl group can undergo specific oxidative reactions. mdpi.com A notable example is the haloform reaction, which occurs under basic conditions with excess halogen. pressbooks.pub The three α-hydrogens on the methyl group are successively replaced by halogen atoms, and the resulting trihalomethyl group is then cleaved by hydroxide (B78521) to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). youtube.com This reaction effectively converts the 2-acetyl group into a benzofuran-2-carboxylate.

Condensation Reactions: The α-hydrogens of the acetyl group are acidic enough to be removed by a base, forming an enolate which can then act as a nucleophile in condensation reactions. The most common of these is the Claisen-Schmidt condensation, where 2-acetylbenzofuran reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.netwikipedia.orgnih.gov This reaction is a versatile method for synthesizing a wide variety of benzofuran-based chalcones, which are of interest for their biological activities. researchgate.netnih.govnih.gov Another documented condensation is the Pfitzinger reaction, where 2-acetylbenzofuran reacts with isatin (B1672199) under alkaline conditions to produce 2-(benzofuran-2-yl)quinoline-4-carboxylic acid. researchgate.net

Examples of Condensation Reactions

| Ketone | Electrophile | Reaction Type | Product Class |

|---|---|---|---|

| 2-Acetylbenzofuran | Aromatic Aldehyde | Claisen-Schmidt | Chalcone researchgate.netcenmed.com |

α-Carbon Functionalization and Enolate Chemistry

The chemistry of the α-carbon of the acetyl group is dominated by the formation of an enol or enolate intermediate. libretexts.org

α-Halogenation: In the presence of an acid or base and a halogen (Cl₂, Br₂, or I₂), the α-hydrogen can be substituted with a halogen atom. libretexts.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in mono-halogenation. pressbooks.pub The rate-determining step is the formation of the enol. libretexts.org In contrast, under basic conditions, an enolate is formed. pressbooks.pub The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, leading to rapid and often exhaustive halogenation, replacing all available α-hydrogens. pressbooks.publibretexts.org This is the initial stage of the haloform reaction. These α-halo ketones are useful synthetic intermediates themselves, for example, in the synthesis of α,β-unsaturated ketones via dehydrobromination. libretexts.org

Enolate Alkylation: The enolate ion generated by treating 2-acetylbenzofuran with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can act as a nucleophile in SN2 reactions. libretexts.org Reacting this enolate with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) results in the formation of a new carbon-carbon bond at the α-position, a reaction known as enolate alkylation. pearson.com182.160.97 This method allows for the extension of the carbon chain at the position adjacent to the carbonyl group. The choice of alkylating agent is typically restricted to primary or methyl halides to avoid competing elimination reactions. libretexts.org

Electrophilic Aromatic Substitution and Other Electrophilic Reactions on the Benzofuran Ring System

The chemical behavior of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran in electrophilic aromatic substitution (EAS) is governed by the interplay of the inherent reactivity of the benzofuran nucleus and the electronic effects of its substituents. The benzofuran ring system is generally susceptible to electrophilic attack, with substitution typically favoring the C2 and C3 positions due to the electron-rich nature of the furan (B31954) portion of the molecule. chemicalbook.comstackexchange.com However, in this specific compound, the C2 position is already occupied by an acetyl group.

The directing influence of the substituents on the benzene (B151609) ring is critical for predicting the regioselectivity of further substitutions.

7-(2,3-epoxypropoxy) group: The ether linkage at the C7 position is a potent activating group. The lone pairs on the oxygen atom can be donated into the aromatic system through resonance, increasing the electron density of the benzene ring. This makes the ring more susceptible to electrophilic attack. As an alkoxy group, it is a strong ortho-, para-director. youtube.comlibretexts.org It will therefore direct incoming electrophiles primarily to the C6 position (ortho) and the C4 position (para).

2-Acetyl group: This group is deactivating towards electrophilic attack on the furan ring due to its electron-withdrawing nature. This deactivation further enhances the propensity for substitution to occur on the activated benzene portion of the molecule.

Consequently, electrophilic aromatic substitution reactions on 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran are predicted to occur predominantly on the benzene ring, specifically at the C4 and C6 positions.

Common electrophilic substitution reactions applicable to such activated systems include:

Nitration: Using mild nitrating agents, such as nitric acid in acetic anhydride, would likely yield a mixture of 4-nitro and 6-nitro derivatives. chemicalbook.com

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid, or with reagents like N-bromosuccinimide (NBS), are expected to introduce a halogen atom at the C4 and/or C6 positions. rsc.orgresearchgate.net

Friedel-Crafts Acylation and Alkylation: These reactions would also be directed to the C4 and C6 positions, though they may require careful optimization to prevent side reactions with the epoxide ring. researchgate.net

While the C3 position is electronically the next most favorable site for substitution on the furan ring after C2, the combined effect of the deactivating 2-acetyl group and the strongly activating 7-alkoxy group makes substitution on the benzene ring the much more probable outcome. chemicalbook.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Diversification

Palladium-catalyzed cross-coupling reactions represent a powerful strategy for the structural diversification of benzofuran derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov For 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, this would typically first require the introduction of a halide (e.g., Br, I) or a triflate group onto the aromatic ring, most plausibly at the C4 or C6 positions via electrophilic substitution as described previously. This functionalized intermediate can then serve as a substrate for various coupling reactions.

The following are key palladium-catalyzed reactions for the derivatization of a halo-substituted 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran:

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming C-C bonds by coupling the aryl halide with an organoboronic acid or ester. mdpi.comdntb.gov.ua It is widely used for synthesizing biaryl compounds and is tolerant of a wide range of functional groups. mdpi.comacs.org The reaction is typically performed in the presence of a palladium catalyst and a base. dntb.gov.ua

Heck-Mizoroki Reaction: This reaction couples the aryl halide with an alkene to form a new, substituted alkene, providing a direct method for vinylation of the benzofuran core. acs.orglookchem.com The process involves an oxidative addition/reductive elimination cycle, often catalyzed by a palladium(II) species. pitt.edu

Sonogashira Coupling: This reaction creates a C-C bond between the aryl halide and a terminal alkyne. It is a highly efficient method for introducing alkynyl moieties into aromatic systems. organic-chemistry.orgwikipedia.org The reaction is characteristically co-catalyzed by palladium and copper species in the presence of an amine base. acs.orgnih.govnih.gov

These reactions allow for the introduction of a vast array of new substituents, significantly expanding the chemical space accessible from the parent molecule.

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions for Benzofuran Diversification Below is a summary of potential cross-coupling reactions on a hypothetical C6-bromo derivative of the title compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Bond Formed | Resulting Structure (Example) |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Aryl-Aryl (C-C) | 6-Phenyl derivative |

| Heck-Mizoroki | Styrene | Pd(OAc)₂/PPh₃ | Et₃N, K₂CO₃ | Aryl-Vinyl (C-C) | 6-Styrenyl derivative |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Aryl-Alkynyl (C-C) | 6-(Phenylethynyl) derivative |

Chemo- and Regioselectivity Considerations in Multi-Functionalized Benzofuran Systems

The synthetic utility of a complex molecule like 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is critically dependent on the ability to control chemo- and regioselectivity during chemical transformations. The presence of multiple distinct functional groups—an epoxide, a ketone, an ether linkage, and an aromatic system—presents both opportunities and challenges.

Chemoselectivity: The primary challenge lies in selectively transforming one functional group without affecting the others.

Epoxide Ring vs. Other Groups: The epoxide is a highly reactive electrophilic site, susceptible to ring-opening by nucleophiles. Many reaction conditions, particularly those involving strong bases, acids, or nucleophiles, could lead to unintended reactions at the epoxide. For instance, in palladium-catalyzed couplings, the choice of base is crucial; a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over amine bases that could potentially open the epoxide ring. mdpi.com

Acetyl Group: The carbonyl group of the acetyl moiety can undergo reactions such as reduction, oxidation, or condensation. Reaction conditions must be chosen to be compatible with this group if it is to be retained. For example, chemoselective reduction of the ketone in the presence of the epoxide would require specific reagents that favor carbonyl reduction.

Regioselectivity: As discussed previously, regioselectivity in electrophilic aromatic substitution is a key consideration.

Benzene Ring vs. Furan Ring: The electronic properties of the substituents dictate the site of reaction. The powerful activating, ortho-, para-directing 7-alkoxy group strongly favors substitution on the benzene ring at positions C4 and C6. youtube.comlibretexts.org The furan ring is comparatively deactivated by the C2-acetyl group, making substitution on the carbocyclic ring the overwhelmingly favored pathway. Computational methods can be employed to predict the most likely sites of electrophilic attack by calculating the stability of reaction intermediates (Wheland intermediates). nih.gov

Achieving the desired outcome in a multi-functionalized system requires careful selection of reagents and reaction conditions (e.g., temperature, catalyst, solvent, and nature of the base). acs.org By tuning these parameters, chemists can exploit the subtle differences in reactivity between the various functional groups to achieve a high degree of chemo- and regioselectivity, enabling the targeted synthesis of complex derivatives.

Computational and Theoretical Investigations of 2 Acetyl 7 2,3 Epoxypropoxy Benzofuran

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, MD simulations can provide a detailed understanding of its dynamic behavior, including the conformational flexibility of the epoxypropoxy side chain and its interactions with its environment.

In Silico Prediction of Spectroscopic Properties (e.g., Vibrational Modes, Electronic Transitions)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties. Theoretical calculations can generate vibrational frequencies corresponding to the modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net For 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, this would involve calculating the vibrational frequencies for key functional groups, such as the acetyl C=O stretch, the C-O-C stretches of the furan (B31954) and epoxide rings, and the aromatic C-H bends.

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks seen in UV-Visible (UV-Vis) spectroscopy. researchgate.net Comparing these computationally predicted spectra with experimental data serves as a powerful method for structural validation.

Computational Mechanistic Studies of Proposed Chemical Transformations of the Compound

The chemical reactivity of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is largely dictated by its functional groups, particularly the strained and reactive epoxide ring. Computational chemistry can be employed to investigate the mechanisms of its chemical transformations, such as the ring-opening of the epoxide.

Using DFT, researchers can model the reaction pathways for the epoxide opening under various conditions (e.g., nucleophilic attack in basic or acidic media). These calculations can identify the transition state structures, intermediates, and activation energies for different potential routes. This allows for the prediction of the most favorable reaction mechanism and the resulting products, providing a theoretical foundation for synthetic applications. Such mechanistic studies have been applied to understand the reactivity of various benzofuran (B130515) derivatives. nih.gov

Cheminformatics and Virtual Screening Methodologies Applied to Related Scaffolds

Cheminformatics applies computational tools to analyze chemical information, while virtual screening is a specific application used to search large libraries of compounds for those that are most likely to bind to a drug target. nih.gov Although no specific virtual screening studies targeting 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran have been reported, the benzofuran scaffold itself is recognized as a "privileged structure" in medicinal chemistry and has been the subject of numerous such investigations. rsc.org

Virtual screening studies on benzofuran-containing libraries have identified potential inhibitors for a wide range of biological targets, including protein kinases, enzymes, and receptors implicated in diseases like cancer. nih.govmdpi.comrsc.org These studies typically use molecular docking to predict the binding pose and affinity of a compound within the active site of a target protein. The insights gained from these studies on related benzofuran scaffolds highlight the potential of this molecular framework in drug discovery. nih.gov

Molecular Interactions and Mechanistic Biological Activities of 2 Acetyl 7 2,3 Epoxypropoxy Benzofuran and Its Derivatives in Vitro and in Silico Studies

Investigation of Receptor Binding and Ligand-Target Interactions in Preclinical Models

The interaction of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran and its analogs with various receptors and enzymes has been a subject of significant research, revealing its potential as a modulator of key biological processes.

Enzyme Inhibition Mechanisms

The benzofuran (B130515) scaffold is a prominent feature in a variety of enzyme inhibitors, targeting a wide range of pathological conditions.

α-Glucosidase Inhibition: Certain hydroxylated 2-phenylbenzofuran derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov One particular compound from a study series was found to be 167 times more active than acarbose, a commercially available α-glucosidase inhibitor. nih.gov Mechanistic studies revealed a mixed-type inhibition, suggesting that the compound binds to both the free enzyme and the enzyme-substrate complex. nih.gov This inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Reference |

| Hydroxylated 2-phenylbenzofuran derivative | α-Glucosidase | Significantly lower than acarbose | Mixed-type | nih.gov |

| Benzofuran-1,3,4-oxadiazole-1,2,3-triazole-acetamides | α-Glucosidase | 40.7 ± 0.3–173.6 ± 1.9 μM | Competitive | researchgate.net |

PI3K and VEGFR2 Inhibition: A novel series of benzofuran derivatives has been designed and synthesized as dual inhibitors of Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net One of the most potent compounds, referred to as compound 8 in a study, exhibited IC50 values of 2.21 nM and 68 nM against PI3K and VEGFR-2, respectively. nih.govresearchgate.net The dual inhibitory action on these two crucial pathways in cancer progression highlights the therapeutic potential of such derivatives in oncology. nih.govresearchgate.net

| Compound | Target Enzyme | IC50 Value | Reference |

| Compound 8 (benzofuran derivative) | PI3K | 2.21 nM | nih.govresearchgate.net |

| Compound 8 (benzofuran derivative) | VEGFR-2 | 68 nM | nih.govresearchgate.net |

P-glycoprotein Inhibition: Arylmethyloxyphenyl derivatives, which are structurally related to benzofurans, have been identified as inhibitors of P-glycoprotein (P-gp). nih.gov P-gp is a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. The inhibitory activity of these compounds was demonstrated by their ability to block the transport of [3H]vinblastine in Caco-2 cell monolayers and to increase the intracellular accumulation of doxorubicin in MCF7/Adr cells. nih.gov

HIV-1 Reverse Transcriptase Inhibition: The benzofuran scaffold has been explored for its potential to inhibit HIV-1 Reverse Transcriptase (RT), a critical enzyme in the life cycle of the human immunodeficiency virus. unica.it Both the RNA-dependent DNA polymerase and the Ribonuclease H (RNase H) activities of RT are essential for viral replication. mdpi.com While specific benzofuran derivatives have been investigated, the broader class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) often binds to a hydrophobic pocket near the polymerase active site, thereby blocking DNA synthesis. nih.govnih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov These agents interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. researchgate.net By binding to the colchicine site on tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. nih.govmdpi.com For example, certain 2-aroyl benzofuran-based hydroxamic acids have shown IC50 values for tubulin polymerization inhibition as low as 0.42 μM, which is more potent than the well-known inhibitor combretastatin A-4. nih.gov

| Compound Series | Activity | IC50 Value (Tubulin Polymerization) | Reference |

| 2-aroyl benzofuran-based hydroxamic acids | Inhibition of tubulin assembly | 0.42 μM (for most active compound) | nih.gov |

Cellular Pathway Modulation Studies (Mechanistic In Vitro)

The biological effects of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran and its derivatives are mediated through the modulation of various cellular pathways, leading to outcomes such as cell growth inhibition and anti-inflammatory effects.

Mechanisms of Cell Growth Inhibition and Antiproliferative Activity

The antiproliferative activity of benzofuran derivatives is a well-documented area of research, with numerous studies demonstrating their efficacy against various cancer cell lines. nih.govnih.govresearchgate.netresearchgate.net The primary mechanism underlying this activity is often the induction of apoptosis, or programmed cell death. nih.gov

For instance, a novel benzofuran-isatin conjugate has been shown to induce apoptosis in colorectal cancer cell lines in a dose-dependent manner. nih.gov Mechanistic studies revealed that this compound causes cell cycle arrest and upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins. nih.gov Similarly, other benzofuran derivatives have been shown to induce G2/M phase arrest and apoptosis in cervical cancer cells. nih.gov The antiproliferative effects of these compounds are often associated with their ability to inhibit key signaling pathways involved in cell survival and proliferation. nih.gov

| Cell Line | Compound Type | Effect | Reference |

| Colorectal cancer cells | Benzofuran-isatin conjugate | Dose-dependent apoptosis | nih.gov |

| Cervical cancer cells | Benzofuran derivative | G2/M phase arrest and apoptosis | nih.gov |

| Non-small cell lung cancer cells | 3-methyl-1-benzofuran derivatives | Cytotoxic activities (IC50 < 9.3 μM) | nih.gov |

Modulation of Mast Cell Histamine Release and Anaphylaxis Pathways

Information specifically detailing the modulation of mast cell histamine release and anaphylaxis pathways by 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is limited in the currently available scientific literature. Mast cells play a central role in allergic and anaphylactic reactions by releasing histamine and other inflammatory mediators upon activation. nih.gov While the direct impact of this specific benzofuran derivative on mast cell function has not been extensively studied, the broader class of benzofuran compounds has been investigated for various pharmacological activities, some of which may have implications for inflammatory and allergic responses. Further preclinical in vitro studies are necessary to determine if 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran or its derivatives can modulate mast cell degranulation and the associated signaling pathways involved in anaphylaxis.

Antioxidant Activity Assessment and Underlying Molecular Mechanisms (in vitro methods)

Benzofuran derivatives have demonstrated significant antioxidant potential in various in vitro assays. researchgate.netnih.govmedcraveonline.com The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The presence of hydroxyl and methoxy (B1213986) groups on the benzofuran scaffold has been shown to contribute significantly to their antioxidant potency. researchgate.net

The antioxidant activity of benzofuran derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. researchgate.net In these assays, the ability of the compound to reduce the stable free radicals is measured spectrophotometrically. Some benzofuran-linked chalcones have shown potent radical scavenging activity against both DPPH and ABTS radicals. researchgate.net

The underlying molecular mechanism of the antioxidant activity of many phenolic compounds, including certain benzofuran derivatives, involves the transfer of a hydrogen atom from a hydroxyl group to a free radical, thus breaking the radical chain reaction. The resulting phenoxyl radical is often stabilized by resonance, making the parent molecule an effective antioxidant.

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| Benzofuran-linked chalcones | DPPH radical scavenging | IC50 = 12.81 ± 0.03 to 87.17 ± 0.15 μM | researchgate.net |

| Benzofuran-linked chalcones | ABTS radical scavenging | Variable, potent activity observed | researchgate.net |

| Substituted benzofuran-2-ones | DPPH assay | Remarkable activity for some derivatives | nih.gov |

Antimicrobial and Antiviral Activity Mechanisms (in vitro and in silico)

The benzofuran scaffold is a key structural motif in many compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. scienceopen.comnih.gov

Antimicrobial Activity:

Numerous synthetic benzofuran derivatives have been evaluated for their in vitro activity against a range of pathogenic bacteria and fungi. nih.govresearchgate.netnih.gov The mechanism of antimicrobial action for benzofuran derivatives can vary depending on the specific substitutions on the benzofuran ring. Some derivatives are believed to exert their effect by inhibiting essential microbial enzymes or by disrupting the integrity of the microbial cell membrane.

For instance, certain (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives have shown potent activity against Staphylococcus aureus and Candida albicans. nih.gov The presence of specific functional groups, such as ketoxime ethers, appears to be crucial for their antimicrobial efficacy.

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime | Staphylococcus aureus ATCC 6538 | Most active derivative in the series | nih.gov |

| (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanone derivatives | Candida albicans ATCC 10231 | Very strong effect | nih.gov |

| 4-[1-benzofuran-2-yl]-1-[1,3-benzothiazol-2-yl]-4-methylazetidin-2-one derivatives | Various bacteria and fungi | Moderate activity for some derivatives | researchgate.net |

Antiviral Activity:

Several benzofuran derivatives have been identified as potent antiviral agents. nih.govnih.gov Research has shown that certain 2-acetylbenzofuran (B162037) derivatives exhibit specific in vitro activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov For example, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone were found to be specifically active against RSV. nih.gov

More recently, a series of benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Activation of STING leads to the induction of type I interferons, which play a crucial role in the innate immune response to viral infections. This mechanism suggests that these benzofuran derivatives could function as broad-spectrum antiviral agents by modulating the host's immune system. nih.gov In silico docking studies have been employed to predict the binding modes of these derivatives to the STING protein. nih.gov

| Compound | Virus | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 1-(7-Dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.gov |

| 1-(7-Tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.gov |

| [Di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | MDCK | Specific activity | nih.gov |

| Various benzofuran derivatives | Human coronavirus 229E, SARS-CoV-2 | BEAS-2B, MRC-5, Calu-3 | EC50 values in the µM to nM range | nih.gov |

Pharmacodynamic Profiling in Preclinical In Vitro and Ex Vivo Systems

There is currently a lack of publicly available scientific literature detailing the pharmacodynamic profiling of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran or its close derivatives in preclinical in vitro and ex vivo systems. Such studies would be essential to understand the compound's effects on biological systems, including its mechanism of action, potency, and efficacy at the cellular and tissue levels. Future research in this area would be necessary to elucidate the potential therapeutic applications of this specific benzofuran derivative.

Advanced Research Methodologies and Analytical Approaches for 2 Acetyl 7 2,3 Epoxypropoxy Benzofuran Studies

Advanced Chromatographic and Spectrometric Techniques for Characterization and Purity Assessment (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)

The definitive structural elucidation and purity verification of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran necessitate the use of advanced spectrometric and chromatographic methods. These techniques provide unambiguous data on the compound's molecular weight, elemental composition, and intricate three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for determining the precise elemental composition of a molecule. researchgate.net For 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran (C₁₃H₁₂O₄), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. Techniques like electrospray ionization (ESI) are commonly coupled with mass spectrometry to analyze benzofuran (B130515) derivatives. nih.gov ESI-TOF (Time-of-Flight) mass spectrometry, for example, could be used to obtain the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR provide primary structural information, multidimensional NMR techniques are required to fully assemble the molecular puzzle of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran. mdpi.com

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations within individual spin systems, which would be crucial for tracing the connectivity within the epoxypropoxy side chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has a proton attached. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (2-3 bonds) between protons and carbons. mdpi.com This is vital for connecting the acetyl group, the epoxypropoxy group, and the benzofuran core. For instance, HMBC would show correlations from the acetyl methyl protons to the acetyl carbonyl carbon and the C2 carbon of the benzofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the compound's stereochemistry and conformation.

The combination of these techniques allows for a complete and confident characterization of the molecule's structure. nih.govmdpi.com

Table 1: Predicted Spectroscopic Data for 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran

| Technique | Predicted Observation | Purpose |

| HRMS (ESI-TOF) | Precise m/z value corresponding to [C₁₃H₁₂O₄+H]⁺ or [C₁₃H₁₂O₄+Na]⁺. | Confirms elemental composition and molecular weight. nih.gov |

| ¹H NMR | Distinct signals for aromatic protons, acetyl methyl protons, and protons of the epoxypropoxy group (oxirane and methylene (B1212753) protons). | Provides information on the proton environment and count. mdpi.com |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, furan (B31954) ring carbons, and carbons of the epoxypropoxy side chain. mdpi.com | Identifies all unique carbon atoms in the molecule. |

| COSY | Correlations between adjacent protons in the epoxypropoxy chain and within the aromatic system. | Establishes ¹H-¹H connectivity. |

| HSQC | Cross-peaks linking each proton to its directly attached carbon atom. | Assigns carbon signals based on attached protons. mdpi.com |

| HMBC | Key correlations: acetyl protons to C2 and C=O; methylene protons of the side chain to C7 and the oxirane ring. | Connects molecular fragments to build the final structure. mdpi.com |

High-Throughput Screening Methodologies for Rapid Identification of Biological Activity in Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds for a specific biological activity. nih.gov Benzofuran derivatives are frequently included in these large compound libraries due to their recognized potential as biologically active scaffolds. rsc.orgnih.gov

The process for evaluating 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran would involve:

Assay Development: A robust and automated assay is designed to measure a specific biological process, such as enzyme inhibition, receptor binding, or cell viability. For instance, to find new antiviral agents, a cell-based assay with a reporter virus (e.g., a luciferase-expressing HCV) can be used. nih.gov

Library Screening: The compound, along with tens of thousands of other chemicals, is placed into multi-well plates and tested in the automated assay.

Hit Identification: Compounds that show significant activity (a "hit") are flagged by the system. For example, in an anti-HCV screen, a benzofuran compound was identified from a library of approximately 300,000 molecules. nih.gov

Hit Confirmation and Follow-up: The activity of the "hit" compound is re-tested and confirmed. Structure-activity relationship (SAR) studies are often initiated, where related analogs are synthesized and tested to optimize potency and other properties. nih.gov

Benzofuran derivatives have been identified through HTS as having potential anticancer and anti-inflammatory activities, making this an important methodology for exploring the therapeutic relevance of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran. nih.gov

Table 2: Hypothetical High-Throughput Screening Campaign for Antiviral Activity

| Stage | Description | Example Metric for 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran |

| Primary Screen | Single high-concentration test against a target (e.g., viral replication). | >50% inhibition of viral replication at 10 µM. |

| Dose-Response | The compound is tested at multiple concentrations to determine potency. | EC₅₀ (half-maximal effective concentration) value calculated. |

| Cytotoxicity Assay | The compound is tested against host cells to check for toxicity. | CC₅₀ (half-maximal cytotoxic concentration) value calculated. |

| Selectivity Index (SI) | The ratio of cytotoxicity to potency (CC₅₀/EC₅₀). | A high SI value (>100) indicates promising selectivity for the viral target over the host cell. nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Target-Ligand Complex Structures

Understanding how a molecule like 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran interacts with its biological target is fundamental for drug development. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for visualizing these interactions at an atomic level. nih.govnih.gov

X-ray Crystallography: This technique is used to determine the precise three-dimensional arrangement of atoms within a crystal. If 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran can be co-crystallized with its target protein, X-ray diffraction analysis can reveal the exact binding mode. This includes identifying the specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or other forces that hold the ligand in the binding pocket. nih.gov Crystal structures of other benzofuran derivatives have been successfully determined, providing detailed information on bond lengths, angles, and planarity of the ring system, which informs our understanding of how these molecules can fit into protein active sites. researchgate.netvensel.org

Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" has established cryo-EM as a transformative tool in structural biology, particularly for large protein complexes, membrane proteins, or targets that are difficult to crystallize. nih.govresearchgate.net Cryo-EM involves flash-freezing purified samples in vitreous ice and imaging them with an electron microscope. nih.gov This technique allows for the structural determination of biomolecules in a near-native state. researchgate.net If 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran were found to bind to a large enzyme complex or a G-protein coupled receptor (GPCR), cryo-EM would be the method of choice to elucidate the structure of the ligand-target complex, guiding further structure-based drug design efforts. thermofisher.comyoutube.com

Table 3: Comparison of Structural Biology Techniques for Target-Ligand Studies

| Technique | Principle | Applicability for the Compound | Information Gained |

| X-ray Crystallography | X-ray diffraction from a single crystal of the protein-ligand complex. | Soluble, crystallizable protein targets (e.g., kinases, proteases). | High-resolution (often <2.0 Å) 3D structure, precise binding mode, key interactions. nih.govresearchgate.net |

| Cryo-Electron Microscopy | Transmission electron microscopy of flash-frozen molecules in solution. | Large protein complexes, membrane proteins, conformationally flexible targets. nih.govnih.gov | Near-atomic resolution structure, visualization of ligand in binding pocket, can capture different conformational states. thermofisher.com |

Microfluidics and Miniaturized Reaction Systems for Optimized Synthesis and Screening

Microfluidics, the science of manipulating small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and analysis. The synthesis of complex heterocyclic structures like benzofurans can be greatly enhanced by moving from traditional batch reactors to miniaturized, continuous-flow systems. nih.gov

Optimized Synthesis: The synthesis of benzofuran derivatives often involves transition-metal-catalyzed reactions. acs.org In a microfluidic reactor, parameters such as temperature, pressure, and reaction time can be controlled with high precision. This leads to improved reaction yields, higher purity, and better safety profiles. The large surface-area-to-volume ratio ensures efficient heat and mass transfer, which can accelerate reactions and suppress the formation of unwanted byproducts.

High-Throughput Screening: Microfluidic platforms can also be designed as miniaturized screening systems. By integrating synthesis and analysis on a single "lab-on-a-chip" device, libraries of benzofuran analogs could be rapidly synthesized and immediately tested for biological activity, drastically reducing the time and resources needed compared to conventional HTS. researchgate.net

The application of microfluidics would allow for the efficient exploration of reaction conditions for synthesizing 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran and for the rapid generation and screening of derivatives to build structure-activity relationships.

Application of Artificial Intelligence and Machine Learning in Predictive Modeling of Chemical Reactions and Biological Outcomes

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by enabling the prediction of chemical properties and biological activities from molecular structure alone. rjptonline.orgiscientific.org These computational models are trained on vast datasets of known reactions and bioactive compounds. researchgate.net

Predicting Chemical Reactions: ML models can predict the most likely products of a chemical reaction, suggest optimal reaction conditions, or even propose novel synthetic routes. nih.govrsc.org For a molecule like 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, an AI tool could help chemists devise the most efficient synthetic pathway by predicting the success of various catalytic strategies for forming the benzofuran core. nih.gov

Predicting Biological Outcomes: This is a major application of ML in drug discovery. fruct.org By analyzing the structural features (molecular descriptors) of thousands of molecules with known biological activities, ML models can predict the activity of new, untested compounds. nih.gov For 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, a trained model could predict:

Its likely biological targets.

Its potency (e.g., pIC₅₀) against a specific enzyme or receptor. acs.org

Its absorption, distribution, metabolism, and excretion (ADME) properties.

This in silico screening allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. acs.orgresearchgate.net

Table 4: Application of Machine Learning in the Study of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran

| ML Application | Input Data | Predicted Output | Potential Impact |

| Retrosynthesis Planning | Target molecular structure. | A ranked list of possible synthetic routes. | Accelerates the design of efficient chemical syntheses. nih.gov |

| Reaction Yield Prediction | Reactants, reagents, and reaction conditions. | Predicted percentage yield of the product. | Optimizes reaction conditions before performing experiments. rjptonline.org |

| Biological Activity Prediction | Molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). nih.gov | Probability of activity against various biological targets (e.g., kinases, GPCRs, viruses). | Prioritizes the compound for specific biological assays. researchgate.net |

| ADME/Toxicity Prediction | Molecular structure. | Prediction of properties like solubility, permeability, and potential toxicity. | Early identification of potential liabilities in the drug discovery process. |

Future Perspectives and Emerging Research Avenues for 2 Acetyl 7 2,3 Epoxypropoxy Benzofuran

Design and Synthesis of Novel Molecular Scaffolds Integrating the Epoxypropoxy-Benzofuran Motif

The synthesis of functionalized benzofurans is a well-established field, with numerous methodologies available for the construction of the core ring system. nih.govnih.gov The synthesis of 2-acetylbenzofuran (B162037), a likely precursor to the title compound, can be achieved through methods such as the reaction of salicylaldehyde with chloroacetone in the presence of a base. researchgate.net The subsequent introduction of the 2,3-epoxypropoxy group at the 7-position would likely involve the alkylation of a 7-hydroxy-2-acetylbenzofuran intermediate with an appropriate epoxide-containing reagent like epichlorohydrin.

Future research in this area could focus on the development of novel and efficient synthetic strategies to access a diverse library of analogues. This could involve:

Exploration of diverse substitution patterns: Introducing a variety of substituents on the benzofuran (B130515) ring and the acetyl group could lead to the discovery of compounds with enhanced potency and selectivity.

Stereoselective synthesis: The epoxide group contains a chiral center, and the synthesis of enantiomerically pure forms of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran will be crucial for understanding its biological activity, as different enantiomers often exhibit distinct pharmacological profiles.

Integration into larger molecular frameworks: The epoxypropoxy-benzofuran motif can be incorporated into more complex molecular scaffolds, such as macrocycles or polycyclic systems, to explore new chemical space and potentially discover novel biological activities. nih.gov

| Synthetic Approach | Key Features | Potential for Diversification |

| Linear Synthesis | Stepwise construction starting from simple precursors. | High control over each synthetic step, allowing for the introduction of various functional groups. |

| Convergent Synthesis | Combining pre-synthesized fragments in the later stages. | Efficient for building complex molecules and creating libraries of related compounds. |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Can improve efficiency and reduce waste, aligning with green chemistry principles. nih.gov |

Exploration of Untapped Biological Targets and Signaling Pathways through Mechanistic Studies

Benzofuran derivatives are known to interact with a wide range of biological targets. For instance, some derivatives have shown potential as anticancer agents by targeting kinases or inducing apoptosis, while others have been investigated as inhibitors of enzymes like cholinesterase in the context of Alzheimer's disease. nih.govresearchgate.net The presence of a reactive epoxide group in 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran suggests that it could act as a covalent modifier of biological macromolecules, such as proteins or nucleic acids.

Future mechanistic studies should aim to:

Identify specific protein targets: Utilizing techniques like activity-based protein profiling (ABPP) could help in identifying the specific cellular targets that are covalently modified by the compound.

Elucidate signaling pathways: Once the targets are identified, further studies will be needed to understand how the interaction of the compound with its target affects cellular signaling pathways. This could involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

Investigate structure-activity relationships (SAR): A systematic study of how modifications to the chemical structure of the compound affect its biological activity will be essential for optimizing its potency and selectivity.

| Potential Biological Target Class | Rationale |

| Enzymes (e.g., kinases, proteases) | The epoxide could react with nucleophilic residues in the active site, leading to irreversible inhibition. |

| Transcription Factors | Covalent modification could alter their ability to bind to DNA and regulate gene expression. |

| Receptors | Interaction with cell surface or nuclear receptors could modulate their signaling activity. |

Development of Advanced in vitro Delivery Systems for Intracellular Targeting and Cellular Uptake Studies

The effectiveness of a therapeutic agent is often dependent on its ability to reach its intracellular target. The physicochemical properties of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, such as its solubility and membrane permeability, will influence its cellular uptake. To enhance its delivery and study its intracellular fate, advanced in vitro delivery systems can be developed.

Emerging research in this area could focus on:

Encapsulation in nanocarriers: Formulating the compound within nanoparticles, liposomes, or micelles could improve its solubility, protect it from degradation, and facilitate its entry into cells.

Targeted delivery strategies: Functionalizing these delivery systems with targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors could enable the selective delivery of the compound to diseased cells, minimizing off-target effects.

Real-time imaging of cellular uptake: By incorporating fluorescent tags into the delivery system or the compound itself, it will be possible to visualize its uptake and distribution within living cells using advanced microscopy techniques.

Bio-conjugation Strategies for the Elaboration of Chemical Probes and Imaging Agents

The reactive nature of the epoxide group makes 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran an attractive candidate for the development of chemical probes and imaging agents. Benzofuran derivatives have already been explored as fluorescent probes and for positron emission tomography (PET) imaging. nih.gov

Future work in this domain could involve:

Development of fluorescent probes: The benzofuran core can serve as a fluorophore, and its fluorescence properties can be modulated by its interaction with a biological target. nih.gov The epoxide group can be used to covalently attach the probe to its target, allowing for the visualization of the target's localization and activity within cells.

Synthesis of PET imaging agents: By incorporating a positron-emitting radionuclide, such as fluorine-18, into the molecule, it could be developed as a PET tracer for in vivo imaging of its biological target. This would have significant applications in disease diagnosis and for monitoring therapeutic responses.

Creation of affinity-based probes: The compound could be immobilized on a solid support to create an affinity matrix for the purification and identification of its binding partners from complex biological samples.

Contributions to Green Chemistry and Sustainable Chemical Manufacturing for Benzofuran-Based Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. researchgate.net The development of sustainable manufacturing processes for 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran and its derivatives is an important future direction.

Key areas for research in green chemistry include:

Use of renewable starting materials: Exploring the use of bio-based feedstocks for the synthesis of the benzofuran core would reduce the reliance on petrochemicals.

Solvent selection and process optimization: Employing greener solvents, such as water or supercritical fluids, and optimizing reaction conditions to reduce energy consumption are crucial aspects of sustainable chemical manufacturing. nih.gov

The greenness of a synthetic route can be assessed using various metrics, as detailed in the table below.

| Green Chemistry Metric | Description | Goal |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximize the incorporation of reactant atoms into the final product. |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | Minimize the amount of waste generated. |

| Process Mass Intensity (PMI) | The total mass of materials used in a process divided by the mass of the final product. | Reduce the overall mass of materials used in the manufacturing process. mdpi.com |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Maximize the conversion of reactants to product. nih.gov |

By focusing on these emerging research avenues, the scientific community can unlock the full potential of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran and its derivatives, leading to the development of novel therapeutics, research tools, and sustainable chemical processes.

Q & A

Basic: What are the established synthetic routes for 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, and what analytical methods validate its purity?

Answer:

The compound is synthesized via nucleophilic substitution of 2-Acetyl-7-hydroxybenzofuran with epichlorohydrin under alkaline conditions. Key steps include:

- Reaction Mechanism : Epichlorohydrin reacts with the hydroxyl group at the 7-position of the benzofuran core, forming the epoxypropoxy side chain .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.

- Purity Validation :

Basic: How should researchers handle and store 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran to prevent degradation?

Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact. The epoxy group is reactive and may polymerize under humid conditions .

- Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to minimize light- or oxygen-induced degradation. Avoid prolonged storage (>6 months) to prevent formation of diol byproducts .

Intermediate: What spectroscopic techniques are critical for structural elucidation of benzofuran derivatives like this compound?

Answer:

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., epoxy ring configuration). Example: Similar benzofuran derivatives were analyzed with Mo-Kα radiation (λ = 0.71073 Å) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 262.261 for a related dihydrobenzofuran) .

- FT-IR : Identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm, epoxy C-O-C at ~1250 cm) .

Advanced: How do structural modifications (e.g., substituents on the benzofuran core) influence the compound’s biological activity?

Answer:

Structure-activity relationship (SAR) studies on benzofuran derivatives reveal:

- Epoxy Group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes). However, it increases toxicity risks .

- Acetyl Group : Electron-withdrawing effects stabilize the benzofuran ring but may reduce solubility. Methoxy or hydroxy substituents at the 5-position improve pharmacokinetics .

- Case Study : Substitution with a 4-hydroxy-3-isopropylaminopropoxy group (as in Bentos) showed anti-inflammatory activity, suggesting the epoxypropoxy variant may have similar potential .

Advanced: What experimental challenges arise in predicting the environmental fate of this compound, and how can they be addressed?

Answer:

- Data Gaps : Physical properties (e.g., vapor pressure, water solubility) for benzofuran derivatives are often extrapolated, leading to unreliable environmental models. For example, 2,3-benzofuran lacks measured Henry’s law constants .

- Mitigation Strategies :

- Computational Chemistry : Use QSPR models to estimate log and biodegradability.

- Lab Studies : Conduct shake-flask tests for solubility and GC-MS for vapor pressure .

Advanced: How can researchers resolve contradictions in toxicity data for epoxy-containing benzofurans?

Answer:

Discrepancies often stem from:

- Reactivity Variability : Epoxide ring stability differs between analogs (e.g., 2,3-dihydro derivatives are less reactive than fully unsaturated forms) .

- Metabolic Pathways : Liver microsome assays (e.g., using rat S9 fractions) can identify toxic metabolites. For instance, epoxy ring opening via epoxide hydrolases generates diols, which may be less toxic .

- Case Study : Carbofuran (a related compound) showed species-specific toxicity due to metabolic differences, highlighting the need for cross-species assays .

Intermediate: What strategies optimize yield in the synthesis of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran?

Answer:

- Temperature Control : Maintain <40°C during epichlorohydrin addition to prevent epoxy ring polymerization .

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Yield Improvement : Pilot studies report 65–75% yield; recrystallization from ethanol increases purity to >95% .

Advanced: How can predictive toxicology tools (e.g., DSSTox) guide the design of safer benzofuran derivatives?

Answer:

- Database Integration : DSSTox provides metabolism predictions (e.g., PISTACHIO models for epoxide hydrolase interactions) .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 2,3-dihydrobenzofurans) to estimate acute toxicity (LD) .

- Limitations : Predictive models may underestimate reactivity of strained epoxy systems, necessitating in vitro validation .

Basic: What are the key regulatory considerations for using this compound in pharmacological studies?

Answer:

- TSCA Compliance : The compound is not listed in the TSCA inventory but requires notification under 40 CFR 720.36(c) for R&D use .

- Waste Disposal : Follow EPA guidelines for halogenated solvents used in synthesis (e.g., dichloromethane) .

Advanced: What methodologies characterize the metabolic pathways of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran in vivo?

Answer:

- Radiolabeling : Use C-labeled compound to track metabolites in urine/bile via scintillation counting .

- LC-MS/MS : Identifies phase I metabolites (e.g., diols from epoxy hydrolysis) and phase II conjugates (e.g., glucuronides) .

- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4) for metabolic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.